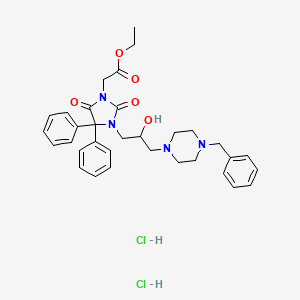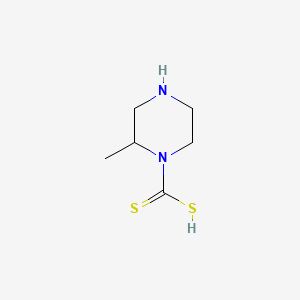
1-Piperazinecarbodithioic acid, 2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarbodithioic acid, 2-methyl- is an organic compound with the molecular formula C6H12N2S2 It is a derivative of piperazine, a heterocyclic amine, and contains a carbodithioic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarbodithioic acid, 2-methyl- typically involves the reaction of piperazine derivatives with carbon disulfide and methylating agents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for 1-Piperazinecarbodithioic acid, 2-methyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and distillation are common in industrial settings .
化学反応の分析
Types of Reactions
1-Piperazinecarbodithioic acid, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid group to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the carbodithioic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various substituted piperazine derivatives .
科学的研究の応用
1-Piperazinecarbodithioic acid, 2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 1-Piperazinecarbodithioic acid, 2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The carbodithioic acid group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The piperazine ring can interact with various receptors, affecting signal transduction pathways .
類似化合物との比較
Similar Compounds
- 2-Methylpiperazine-1-carbodithioic acid
- 1-Piperazinecarbodithioic acid, 2-methyl-
- 2-Methylpiperazinedithioformic acid
- 2-Methyl-5-(1-methylpyrrolidine-2-yl) pyridine
Uniqueness
1-Piperazinecarbodithioic acid, 2-methyl- is unique due to its specific combination of a piperazine ring and a carbodithioic acid group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
5943-90-8 |
|---|---|
分子式 |
C6H12N2S2 |
分子量 |
176.3 g/mol |
IUPAC名 |
2-methylpiperazine-1-carbodithioic acid |
InChI |
InChI=1S/C6H12N2S2/c1-5-4-7-2-3-8(5)6(9)10/h5,7H,2-4H2,1H3,(H,9,10) |
InChIキー |
HLYCTXRRGDDBOW-UHFFFAOYSA-N |
正規SMILES |
CC1CNCCN1C(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




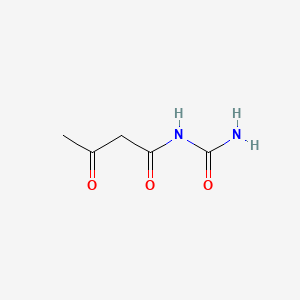



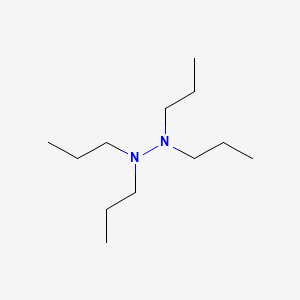
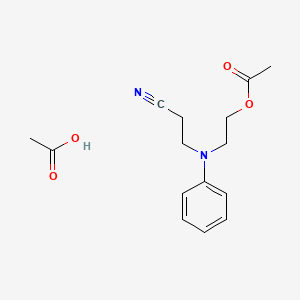

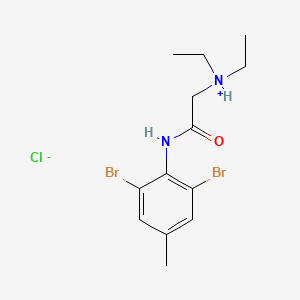
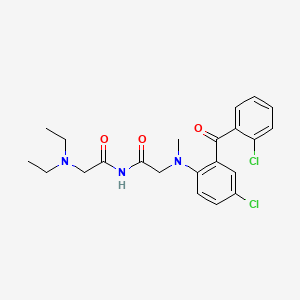
![2-[(3-Methylphenyl)methoxy]ethanol](/img/structure/B13754981.png)
![ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide](/img/structure/B13754990.png)
